molecular formula C7H8N2O3 B169265 (6-Methyl-5-nitropyridin-2-yl)methanol CAS No. 13603-40-2

(6-Methyl-5-nitropyridin-2-yl)methanol

Cat. No.: B169265
CAS No.: 13603-40-2
M. Wt: 168.15 g/mol
InChI Key: YVGKDKNNONDERG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-5-nitropyridin-2-yl)methanol typically involves the nitration of 6-methyl-2-pyridinemethanol . The nitration process introduces a nitro group at the 5th position of the pyridine ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but utilizes industrial-grade reagents and equipment to ensure safety and efficiency . The product is then purified through recrystallization or distillation to achieve the desired purity levels.

Properties

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKDKNNONDERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647261
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-40-2
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methyl-5-nitropicolinaldehyde (50 g, 329 mmol) in ethanol (200 mL) was cooled to 10° C. and sodium borohydride (5.9 g, 157 mmol) was added portion-wise. The solution was allowed to stir for one half hour, the ethanol was removed and the residue partitioned between ethyl Acetate and water, the organic phase washed with brine, and dried with magnesium sulfate and stripped. The residue was purified by column chromatography (10-40% ethyl acetate/hexanes) to give (6-methyl-5-nitropyridin-2-yl)methanol (12 g, 91%), a pale white solid. 1HNMR (CDCl3, 400 MHz) δ 2.89 (s, 3H), 3.55 (t, J=5.05, 1H), 4.83 (d, J=4.55, 2H), 7.31 (d, J=8.34, 1H), 8.31 (d, J=8.34, 1H); Exact mass calculated for C7H8N2O3: 168.05. found: 169.10 MS m/z (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

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